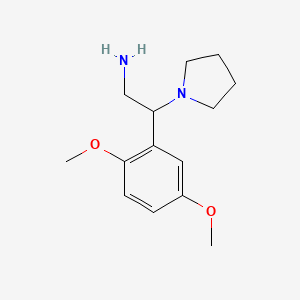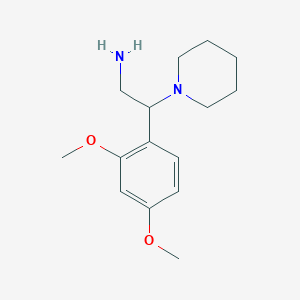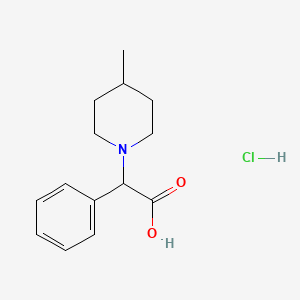
(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Ligands for D2-like Receptors
A study explored the contributions of pharmacophoric groups, including arylalkyl substituents exemplified in antipsychotic agents, to the potency and selectivity of synthesized agents at D2-like receptors. The findings suggest that the composite structure of these molecules, rather than specific effects of arylalkyl moieties, is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Minor Groove Binders
Another research focuses on the synthetic dye Hoechst 33258, a derivative that binds strongly to the minor groove of double-stranded B-DNA, highlighting its use as a fluorescent DNA stain in cell biology, as well as its potential in rational drug design due to its structure and binding specificity (Issar & Kakkar, 2013).
Advanced Oxidation Processes for Environmental Remediation
Research into advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as acetaminophen, reveals insights into degradation pathways, by-products, and biotoxicity. This study provides a comprehensive overview of AOPs' efficacy in reducing environmental pollutants (Qutob et al., 2022).
Pro-cognitive Effects of Angiotensin IV
A review posits that the pro-cognitive effects of angiotensin IV peptides may be mediated by dopamine (DA), enhancing memory in a brain region-specific manner dependent on local DA receptor subpopulations. This suggests a potential for these peptides in treating cognitive disorders (Braszko, 2010).
Pharmacokinetics and Pharmacodynamics of Bilastine
A review on Bilastine, an antihistamine, details its chemical properties, analytical methods for estimation, and pharmacodynamics. The review underscores the importance of novel, effective analytical methodologies for routine quality control and pharmacological studies (Sharma et al., 2021).
Organic Acids in Acidizing Operations
Organic acids are explored as alternatives to hydrochloric acid in acidizing operations for carbonate and sandstone formations, highlighting their application potential in the oil and gas industry due to their less corrosive nature and effectiveness in formation damage removal (Alhamad et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVLWWUPAGSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


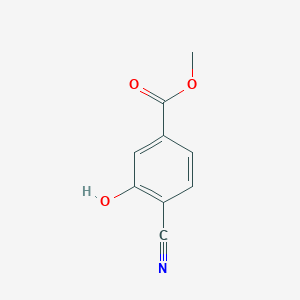

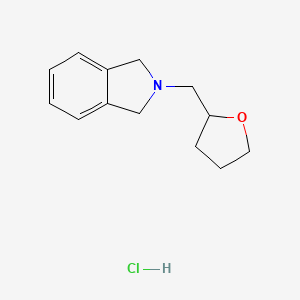
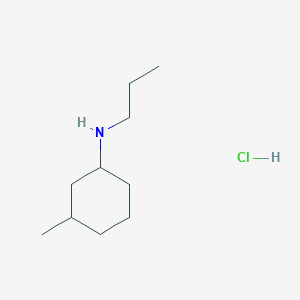




![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
